molecular formula C16H20F3N3O3S B2814900 (1-(Methylsulfonyl)azetidin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone CAS No. 1428379-20-7

(1-(Methylsulfonyl)azetidin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone

Cat. No.: B2814900
CAS No.: 1428379-20-7
M. Wt: 391.41
InChI Key: IRLUOFXIAHDAOZ-UHFFFAOYSA-N
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Description

The compound (1-(Methylsulfonyl)azetidin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone is a complex organic molecule featuring a unique combination of functional groups. This compound includes an azetidine ring, a piperazine ring, and a trifluoromethyl-substituted phenyl group, making it a subject of interest in various fields of chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Azetidine Ring Formation: The synthesis begins with the formation of the azetidine ring. This can be achieved through cyclization reactions involving suitable precursors such as β-amino alcohols under acidic or basic conditions.

    Piperazine Ring Introduction: The piperazine ring is typically introduced via nucleophilic substitution reactions. A common method involves reacting a suitable amine with a dihaloalkane.

    Trifluoromethyl Phenyl Group Addition: The trifluoromethyl phenyl group can be introduced through a Friedel-Crafts acylation reaction using trifluoromethyl benzene and an appropriate acylating agent.

    Final Coupling: The final step involves coupling the azetidine and piperazine intermediates. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow techniques to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base (e.g., NaH) are common reagents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, the compound is studied for its potential as a pharmacophore. The presence of the trifluoromethyl group and the piperazine ring suggests potential activity in modulating biological targets such as enzymes and receptors.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic effects. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a candidate for drug development.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to certain receptors or enzymes, while the piperazine ring can modulate the compound’s pharmacokinetic properties. The azetidine ring may contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • (1-(Methylsulfonyl)azetidin-3-yl)(4-(3-chlorophenyl)piperazin-1-yl)methanone
  • (1-(Methylsulfonyl)azetidin-3-yl)(4-(3-fluorophenyl)piperazin-1-yl)methanone

Uniqueness

Compared to similar compounds, (1-(Methylsulfonyl)azetidin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone is unique due to the presence of the trifluoromethyl group. This group significantly enhances the compound’s lipophilicity, metabolic stability, and ability to cross biological membranes, making it a valuable scaffold in drug design and development.

Biological Activity

The compound (1-(Methylsulfonyl)azetidin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone , also known by its CAS number 1187595-90-9, is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula: C22H27N7O4S
  • Molecular Weight: 485.56 g/mol
  • Structural Features:
    • Contains an azetidine ring, which is known for its role in various bioactive compounds.
    • Incorporates a piperazine moiety, often associated with psychoactive and anti-cancer properties.
    • The trifluoromethyl group enhances lipophilicity and biological activity.

Research indicates that compounds with similar structures often interact with various biological targets, including:

  • Enzyme Inhibition: Compounds like this may inhibit specific kinases or enzymes involved in cell signaling pathways, particularly those related to cancer proliferation.
  • Receptor Modulation: The piperazine component suggests potential activity as a receptor antagonist or agonist, influencing neurotransmitter systems.

Anticancer Activity

Studies have demonstrated that derivatives of azetidine and piperazine exhibit significant anticancer properties. For instance:

  • Cell Line Studies: In vitro studies on cancer cell lines have shown that these compounds can induce apoptosis and inhibit cell proliferation. A notable study indicated that similar compounds effectively inhibited growth in various cancer cell lines, including breast and prostate cancer .

Anti-inflammatory Effects

Research on related compounds has suggested potential anti-inflammatory properties. For example:

  • In Vivo Studies: Animal models treated with azetidine derivatives showed reduced inflammation markers, indicating a possible mechanism for treating inflammatory diseases .

Antimicrobial Properties

Compounds containing the azetidine ring have been explored for their antimicrobial activity:

  • Activity Against Pathogens: Preliminary studies suggest efficacy against both gram-positive and gram-negative bacteria, highlighting the potential for developing new antibiotics .

Case Studies

StudyFindings
Wong et al. (2021)Identified significant anticancer activity in azetidine derivatives through apoptosis induction in cancer cells .
Hiwarkar et al. (2017)Demonstrated antimicrobial efficacy of pyrrole derivatives, suggesting similar mechanisms may apply to azetidine-based compounds .
Kubo et al. (2021)Explored GPR119 agonists which included methanone derivatives showing promise in metabolic regulation and weight management .

Future Directions

Further research is warranted to fully elucidate the biological mechanisms of this compound. Key areas for exploration include:

  • Clinical Trials: To assess efficacy and safety in humans.
  • Structure-Activity Relationship (SAR) Studies: To optimize the compound's pharmacological profile.
  • Mechanistic Studies: To clarify the specific pathways affected by this compound.

Properties

IUPAC Name

(1-methylsulfonylazetidin-3-yl)-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3N3O3S/c1-26(24,25)22-10-12(11-22)15(23)21-7-5-20(6-8-21)14-4-2-3-13(9-14)16(17,18)19/h2-4,9,12H,5-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRLUOFXIAHDAOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CC(C1)C(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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